molecular formula C10H11F2NO3 B2843700 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime CAS No. 1245782-75-5

4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime

Cat. No.: B2843700
CAS No.: 1245782-75-5
M. Wt: 231.199
InChI Key: LAIMKALSOILNKY-WLRTZDKTSA-N
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Description

4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime is an organic compound characterized by the presence of a difluoroethoxy group, a methoxy group, and an oxime functional group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime typically involves several steps:

  • Formation of 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde

      Starting Material: 3-methoxybenzaldehyde.

      Reagent: 2,2-difluoroethanol.

      Catalyst: Acid catalyst such as sulfuric acid.

      Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the etherification process.

  • Conversion to Oxime

      Reagent: Hydroxylamine hydrochloride.

      Catalyst: Base such as sodium acetate.

      Reaction Conditions: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic medium.

      Products: Oxidation of the oxime group can lead to the formation of nitrile oxides.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Mild to moderate temperatures.

      Products: Reduction of the oxime group can yield the corresponding amine.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often performed in the presence of a base.

      Products: Substitution reactions can introduce various functional groups at the oxime position.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Functional Group Transformations: The oxime group can be converted into various other functional groups, making it a versatile building block.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems due to its reactive functional groups.

    Enzyme Inhibition: Potential use in the design of enzyme inhibitors.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antifungal and antibacterial agents.

Industry

    Material Science: Employed in the synthesis of materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The oxime group can form hydrogen bonds with biological targets, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde: Lacks the oxime group, making it less versatile in chemical transformations.

    3-Methoxybenzaldehyde oxime: Lacks the difluoroethoxy group, potentially reducing its lipophilicity and biological activity.

    4-(2,2-Difluoroethoxy)benzaldehyde oxime: Lacks the methoxy group, which may affect its reactivity and interaction with biological targets.

Uniqueness

4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the difluoroethoxy and methoxy groups enhances its potential for diverse applications in various fields.

This compound’s unique structure and reactivity make it a valuable subject of study in synthetic chemistry, biological research, and industrial applications.

Properties

IUPAC Name

(NE)-N-[[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-15-9-4-7(5-13-14)2-3-8(9)16-6-10(11)12/h2-5,10,14H,6H2,1H3/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIMKALSOILNKY-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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